molecular formula C6H5ClFNO2S B2777232 5-Chloro-3-fluoro-2-methanesulfonylpyridine CAS No. 2365419-36-7

5-Chloro-3-fluoro-2-methanesulfonylpyridine

Cat. No. B2777232
M. Wt: 209.62
InChI Key: NQIYAJQMDAXEPY-UHFFFAOYSA-N
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Description

5-Chloro-3-fluoro-2-methanesulfonylpyridine is a chemical compound with the CAS Number: 2365419-36-7 . It has a molecular formula of C6H5ClFNO2S and a molecular weight of 209.63 . The IUPAC name for this compound is 5-chloro-3-fluoro-2-(methylsulfonyl)pyridine .


Molecular Structure Analysis

The molecular structure of 5-Chloro-3-fluoro-2-methanesulfonylpyridine is represented by the formula C6H5ClFNO2S . This indicates that the molecule is composed of six carbon atoms, five hydrogen atoms, one chlorine atom, one fluorine atom, one nitrogen atom, two oxygen atoms, and one sulfur atom .

Scientific Research Applications

Synthetic Utility in Organic Chemistry

A key application of 5-Chloro-3-fluoro-2-methanesulfonylpyridine in scientific research is its role as a precursor or intermediate in the synthesis of various organic compounds. For instance, it has been utilized in the efficient synthesis of α-(fluoro/chloro/methoxy)disulfonylmethane derivatives. These derivatives serve as tunable substituted methyl synthons, which are crucial for the preparation of fluoromethylated organic molecules. This synthetic utility underscores the compound's importance in developing versatile synthons through a C–S bond-forming strategy, highlighting its efficiency and selectivity across a range of substrates (Prakash et al., 2010).

Herbicidal Activity

Another significant application of 5-Chloro-3-fluoro-2-methanesulfonylpyridine derivatives is in the field of agriculture, particularly in the synthesis of novel herbicides. Research has demonstrated the synthesis of novel 5-chloro-3-fluoro-2-phenoxypyridines with a 1,3,4-oxadiazole ring, showing promising herbicidal activity against various graminaceous plants. These compounds, characterized by their moderate to high level of activity at low application rates, underline the potential of 5-Chloro-3-fluoro-2-methanesulfonylpyridine in contributing to the development of new agricultural chemicals (Tajik & Dadras, 2011).

Advancements in Organic Synthesis Techniques

The reactivity and functionalization of halopyridines, including those related to 5-Chloro-3-fluoro-2-methanesulfonylpyridine, have been explored to create a broad range of structural manifolds from a common precursor. This involves hydrolyzation and subsequent conversions leading to various pyridine derivatives. Such studies provide insights into the basicity gradient-driven isomerization of halopyridines, offering a framework for synthesizing complex organic molecules and enhancing our understanding of chemical reactivity and mechanism (Schlosser & Bobbio, 2002).

Safety And Hazards

For safety and hazards information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) of the compound . The MSDS contains information about the potential hazards of the compound, safe handling procedures, and emergency measures.

properties

IUPAC Name

5-chloro-3-fluoro-2-methylsulfonylpyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClFNO2S/c1-12(10,11)6-5(8)2-4(7)3-9-6/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQIYAJQMDAXEPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=C(C=C(C=N1)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClFNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-3-fluoro-2-methanesulfonylpyridine

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